Dysolenticin J
Description
Contextualization within Natural Products Chemistry
Natural products chemistry is a scientific discipline dedicated to the study of chemical substances produced by living organisms. scimagojr.comnonapcg.it This field involves the isolation and purification of these compounds, the elucidation of their chemical structures, and the investigation of their biological activities. scimagojr.com Historically, nature has served as a master chemist, providing a plethora of complex molecules that have become the basis for many essential medicines. e3s-conferences.orgscielo.br The practice of bioprospecting, or searching for novel compounds in nature, remains a critical strategy in the development of new drugs. nonapcg.it
The research into Dysolenticin J is a direct extension of this tradition. It exemplifies the process of investigating plant species to uncover unique secondary metabolites. Scientists explore flora, such as the kind that produces this compound, with the aim of identifying bioactive compounds that may possess valuable pharmacological properties. ontosight.ai This exploration is fundamental to discovering new chemical scaffolds that can be studied for their therapeutic potential.
Significance of the Dysoxylum Genus in Phytochemistry
This compound is isolated from plants belonging to the Dysoxylum genus, a member of the Meliaceae (mahogany) family. medchemexpress.comscispace.com This genus comprises a large number of species, primarily distributed throughout the tropical and subtropical regions of Southeast Asia, Australia, and India. e3s-conferences.orgscispace.comtandfonline.com In the realm of phytochemistry, the Dysoxylum genus is recognized as a particularly rich and valuable source of structurally diverse secondary metabolites. scispace.comugm.ac.idresearchgate.net
For decades, researchers have been drawn to this genus due to the wide array of bioactive compounds it produces. nih.gov Phytochemical investigations have consistently led to the isolation of several major classes of natural products, including:
Triterpenoids: This is a dominant class, with hundreds of compounds identified, including limonoids and tirucallane-types. tandfonline.comugm.ac.idresearchgate.netnih.gov
Alkaloids: Various types of alkaloids with interesting biological activities have been found. scispace.comugm.ac.idi3l.ac.id
Steroids and Flavonoids: These compounds are also frequently isolated from Dysoxylum species. scispace.comresearchgate.net
The compounds derived from Dysoxylum plants have demonstrated a broad spectrum of biological activities in scientific studies, such as anti-inflammatory, antimicrobial, cytotoxic, antifeedant, and antitumor effects. e3s-conferences.orgscispace.comugm.ac.idnih.gov Specifically, this compound was isolated from the twigs and leaves of Dysoxylum lenticellatum, a species that has been the subject of multiple phytochemical studies. chemfaces.comacs.orgplantaedb.com The proven bioactivity of the genus validates the continued scientific interest in its constituent species as a source for novel compounds like this compound.
Overview of this compound within the Alkaloid and Triterpenoid (B12794562) Landscape
This compound is chemically classified as an alkaloid. medchemexpress.comchemfaces.com Its discovery was part of a broader phytochemical analysis of Dysoxylum lenticellatum that also led to the isolation of ten novel tirucallane-type triterpenoids, named Dysolenticins A through I. chemfaces.comebi.ac.uk This co-occurrence underscores the remarkable chemical diversity housed within a single plant species.
The Dysoxylum genus is a well-established source of both alkaloids and triterpenoids. e3s-conferences.orgscispace.comresearchgate.net
Triterpenoids from this genus, especially those with a tirucallane (B1253836) skeleton, are abundant and have been extensively studied for their biological properties, including cytotoxic and anti-inflammatory activities. tandfonline.comnih.gov Over 279 triterpenoids have been identified from the genus. researchgate.net
Alkaloids from Dysoxylum are also known to possess significant pharmacological activities. scispace.comugm.ac.idi3l.ac.id
While this compound belongs to the alkaloid class, its isolation alongside a large family of complex triterpenoids places it within a rich chemical context. chemfaces.com Research has shown that this compound exhibits potent vasodilative effects on rat aortic rings in laboratory tests. medchemexpress.comchemfaces.com This finding distinguishes its biological profile from many of the cytotoxic triterpenoids it was found with, highlighting the diverse therapeutic potential of compounds from the Dysoxylum genus.
Data Tables
Table 1: Chemical Profile of this compound
| Property | Details | Reference |
|---|---|---|
| Compound Name | This compound | medchemexpress.comchemfaces.com |
| CAS Number | 1337973-08-6 | medchemexpress.com |
| Chemical Classification | Alkaloid | medchemexpress.comchemfaces.com |
| Natural Source | Twigs and leaves of Dysoxylum lenticellatum | medchemexpress.comchemfaces.com |
| Reported Biological Finding | Vasodilative effects | medchemexpress.comchemfaces.com |
Table 2: Compounds Mentioned in this Article
| Compound Name | Classification |
|---|---|
| Dysolenticin A | Triterpenoid |
| Dysolenticin B | Triterpenoid |
| Dysolenticin C | Triterpenoid |
| Dysolenticin D | Triterpenoid |
| Dysolenticin E | Triterpenoid |
| Dysolenticin F | Triterpenoid |
| Dysolenticin G | Triterpenoid |
| Dysolenticin H | Triterpenoid |
| Dysolenticin I | Triterpenoid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3R,5R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3/c1-23(2)19-7-6-18-17(24(19,3)11-10-20(23)28)9-13-25(4)16(8-12-26(18,25)5)15-14-21(29)27-22(15)30/h6,14,16-17,19-20,28H,7-13H2,1-5H3,(H,27,29,30)/t16-,17-,19-,20+,24+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDJSKMXFZVHGN-NWGDQWASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5=CC(=O)NC5=O)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(CC[C@H]4C5=CC(=O)NC5=O)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Elucidation of Dysolenticin J
Botanical Source and Habitat of Dysoxylum lenticellatum
Dysolenticin J is isolated from the plant Dysoxylum lenticellatum C. Y. Wu ex H. Li. medchemexpress.comnih.gov. Dysoxylum is a genus of rainforest trees and shrubs belonging to the Meliaceae family. wikipedia.org.
Geographical Distribution and Ecological Considerations
Dysoxylum lenticellatum is found in specific geographical regions, primarily in South and Southeast Yunnan in China, as well as in Myanmar and Thailand. efloras.org. It is typically found in ravine rain forests and mixed evergreen broad-leaved and deciduous forests near streams in limestone regions. efloras.org. The altitudinal range for this species is between 900 and 1400 meters. efloras.org. The genus Dysoxylum as a whole is distributed from the Indian subcontinent to Indochina, southern China, Malesia, New Guinea and the Solomon and Santa Cruz Islands, and northern and eastern Australia, inhabiting tropical forests from lowlands to mountains. wikipedia.org.
Plant Parts Utilized for Extraction
Research indicates that this compound has been isolated from the twigs and leaves of Dysoxylum lenticellatum. nih.govresearchgate.net. Other studies on Dysoxylum lenticellatum have also investigated the chemical constituents from the stems and twigs. researchgate.netresearchgate.net.
Extraction and Initial Fractionation Methodologies
The isolation of natural compounds from plant material begins with extraction to obtain a crude extract containing a mixture of compounds. This is followed by initial fractionation to separate the mixture into less complex portions.
Solvent Systems and Techniques for Crude Extract Preparation
While specific details regarding the solvent systems used for the initial crude extract preparation of this compound are not extensively detailed in the provided search results, the isolation of compounds from Dysoxylum lenticellatum generally involves extraction from air-dried, powdered plant material. For instance, a 95% ethanolic extract of air-dried, powdered leaves and twigs of Dysoxylum lenticellatum has been used in studies that led to the isolation of various compounds, including this compound. ebi.ac.ukebi.ac.uk. Another study on the stems of D. lenticellatum utilized an ethanolic extract. researchgate.net. General preparation methods for isolating natural products from producing strains can involve extracting the fermentation product with organic solvents such as methanol. chembk.com.
Preliminary Chromatographic Separation Strategies
Chromatographic techniques are essential for separating compounds from complex natural extracts. Preliminary separation often involves column chromatography. While the search results don't provide a specific preliminary strategy solely for this compound, studies on Dysoxylum lenticellatum for isolating various constituents have employed silica (B1680970) gel column chromatography as a key step in the separation process. researchgate.net.
Advanced Purification Techniques
Following initial fractionation, advanced purification techniques are necessary to obtain this compound in a pure form. Chromatography is a widely used technique for purification in organic chemistry, allowing for the separation of compounds based on their chemical properties and interactions with a stationary phase. moravek.comnih.gov.
Studies on the isolation of this compound and other compounds from Dysoxylum lenticellatum have utilized a combination of advanced chromatographic methods. Techniques such as silica gel column chromatography, RP-18 (reversed-phase silica gel) column chromatography, and Sephadex LH-20 column chromatography have been employed for the separation and purification of compounds from this plant. researchgate.net. These methods allow for the isolation of individual compounds from the complex mixtures obtained during initial extraction and fractionation. The purity of isolated compounds is crucial for subsequent structural elucidation.
The structural elucidation of this compound involves extensive spectroscopic analysis. nih.govresearchgate.net. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR techniques like 1H NMR and 13C NMR), and Mass Spectrometry (MS), are fundamental in determining the molecular structure of isolated natural products. intertek.comnih.govchemrxiv.org. Single-crystal X-ray diffraction experiments can also be used to confirm the structures of compounds, providing definitive information about their three-dimensional arrangement. nih.govresearchgate.net. This compound was identified as a new alkaloid among other isolated compounds. nih.gov.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique in the isolation and analysis of natural products, including triterpenoids and other compounds found in plant extracts. researchgate.netnih.gov HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase pumped through a column under high pressure. Preparative HPLC, utilizing larger columns and higher flow rates, is commonly employed to purify compounds on a larger scale after initial extraction and fractionation. jstar-research.comdiva-portal.orgymc.eued.govdikmatech.com This method is effective for separating compounds with similar polarities and can be adjusted by modifying the stationary phase (e.g., reversed-phase or normal-phase) and the mobile phase composition to optimize separation efficiency.
Countercurrent Chromatography (CCC)
Countercurrent Chromatography (CCC), including techniques like High-Speed Countercurrent Chromatography (HSCCC) and High-Performance Countercurrent Chromatography (HPCCC), is a liquid-liquid chromatographic method particularly well-suited for the separation and purification of natural products. ref.ac.uknews-medical.netresearchgate.netnih.govmdpi.com Unlike traditional chromatography, CCC uses a liquid stationary phase that is held in place by a centrifugal force field, eliminating the irreversible adsorption of compounds onto a solid support and potentially leading to higher recovery rates. news-medical.netnih.govamericanlaboratory.com Separation in CCC is based on the partition coefficients of the analytes between two immiscible liquid phases. news-medical.net This technique is recognized for its ability to handle complex mixtures and is often used in the isolation of various classes of natural compounds. ref.ac.uknih.govmdpi.com
Other Preparative Chromatographic Methods
In addition to HPLC and potentially CCC, other preparative chromatographic methods may be employed in the isolation of this compound. These can include techniques such as column chromatography using various stationary phases like silica gel or reversed-phase materials, flash chromatography for rapid separation, and potentially other specialized chromatographic techniques depending on the specific properties of the compound and the complexity of the extract. chembk.comdiva-portal.orgymc.eued.govdikmatech.com The choice of method and conditions is typically optimized based on analytical-scale separations to achieve efficient purification of the target compound.
Structural Characterization and Confirmation
Once isolated and purified, the structure of this compound was elucidated and confirmed using extensive spectroscopic methods. nih.govresearchgate.netacs.org Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed molecular structure of organic compounds. anu.edu.aujstar-research.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides crucial information about the carbon-hydrogen framework and the arrangement of atoms within a molecule. anu.edu.aujstar-research.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a comprehensive structural analysis. nih.govresearchgate.netacs.orgfigshare.com
One-Dimensional NMR (¹H, ¹³C) Spectral Analysis
One-dimensional ¹H NMR spectroscopy provides information about the types of protons present in the molecule, their chemical environments, and their relative numbers, as well as coupling interactions with neighboring protons. hmdb.caubc.cahmdb.carsc.org The chemical shift (δ) of a proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J values) reveal the number of neighboring protons. ubc.caucsd.edumagritek.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. np-mrd.orghmdb.ca The chemical shifts in a ¹³C NMR spectrum are sensitive to the hybridization state and electronic environment of each carbon atom. np-mrd.orghmdb.ca Often, a distortionless enhancement by polarization transfer (DEPT) experiment is used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary carbon).
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) Correlation Assignments
Two-dimensional NMR experiments provide connectivity information that is vital for piecing together the molecular structure. figshare.comprinceton.educolumbia.eduresearchgate.netsdsu.edu
COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds (³JHH). princeton.eduresearchgate.netsdsu.edu COSY correlations help in identifying spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC provides correlations between protons and the carbons to which they are directly attached (¹JCH). princeton.educolumbia.eduresearchgate.netsdsu.edu This experiment is crucial for assigning proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows long-range correlations between protons and carbons that are separated by two, three, or even four bonds (²JCH, ³JCH, ⁴JCH). princeton.educolumbia.eduresearchgate.netsdsu.edumdpi.com HMBC correlations are particularly useful for connecting different parts of the molecule and for locating quaternary carbons and carbonyl groups.
NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY reveals spatial correlations between protons that are in close proximity to each other in space, regardless of the number of bonds separating them. princeton.eduresearchgate.net NOESY correlations are valuable for determining the relative stereochemistry and conformation of the molecule.
By analyzing the comprehensive data obtained from these 1D and 2D NMR experiments, in conjunction with other spectroscopic data such as mass spectrometry, the full structure of this compound was elucidated and confirmed. nih.govresearchgate.netacs.orgjstar-research.comjstar-research.com
Mass Spectrometry (MS)
Mass Spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound, which allows for the calculation of its elemental composition. The molecular formula of this compound has been reported as C₂₆H₃₇NO₃. medchemexpress.combiosynth.com HRMS provides a highly accurate mass measurement that helps confirm this formula by comparing the experimentally determined mass-to-charge ratio (m/z) with the theoretical mass calculated for the proposed elemental composition. Techniques such as UHPLC-Q-Orbitrap HRMS are utilized in the analysis of complex plant extracts to identify and quantify components based on their exact mass and fragmentation patterns. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS or MSⁿ) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS or MSⁿ) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of atoms within the molecule and the presence of specific functional groups. proteometools.orgprotocols.ionih.govnih.govcd-genomics.com By analyzing the fragmentation pattern in the MS/MS spectrum of this compound, researchers can deduce structural subunits and piece together the molecule's architecture. While specific MS/MS data for this compound fragmentation were not detailed in the provided snippets, the general application of this technique in natural product structure elucidation is well-established. d-nb.info
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. Different functional groups absorb infrared light at characteristic frequencies, resulting in a unique IR spectrum. The IR spectrum of this compound (compound 12) has been documented. figshare.com Analysis of the IR spectrum would reveal the presence of key functional groups such as hydroxyl, carbonyl, and amine groups, which are consistent with its reported molecular formula and alkaloid nature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores (groups of atoms that absorb UV or visible light) within a molecule. This technique is particularly useful for identifying conjugated systems, aromatic rings, and other unsaturated functionalities. While specific UV-Vis data for this compound were not detailed in the provided snippets, UV-Vis spectroscopy is a standard method in the spectroscopic analysis of natural products to gain insights into their electronic transitions and potential conjugated systems.
Single-Crystal X-ray Diffraction for Absolute Stereochemistry (for related compounds/analogs)
Single-crystal X-ray diffraction is a powerful technique that can provide a definitive three-dimensional structure of a molecule, including the absolute stereochemistry (the spatial arrangement of atoms). While the structure of this compound (compound 12) was elucidated by extensive spectroscopic methods, single-crystal X-ray diffraction experiments were specifically used to confirm the structures of some related compounds isolated from Dysoxylum lenticellatum, namely dysolenticin A (1), C (3), D (4), F (6), and I (10). nih.govchemfaces.comacs.orgresearchgate.netresearchgate.netresearchgate.netimicams.ac.cnrsc.orgebi.ac.uk This suggests that while a suitable crystal of this compound itself may not have been obtained for X-ray analysis at the time of the initial study, the technique was instrumental in confirming the structures and stereochemistry of closely related analogs, providing valuable comparative data for the series.
Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD))
Chiroptical methods, such as Electronic Circular Dichroism (ECD), are used to determine the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a substance. While specific ECD data for this compound were not detailed in the provided snippets, ECD calculations and analysis are commonly used in conjunction with NMR and other spectroscopic data to assign the absolute stereochemistry of complex natural products, particularly when single-crystal X-ray diffraction is not feasible. researchgate.net
Computational Approaches in Structure Elucidation
Computational approaches play an increasingly significant role in modern structure elucidation, particularly when dealing with complex natural products or when experimental data is limited researchgate.netacdlabs.comfrontiersin.org. These methods can complement spectroscopic data analysis and aid in confirming proposed structures or differentiating between possible isomers mestrelab.comrsc.org.
Computer-assisted structure elucidation (CASE) systems are software tools that utilize spectroscopic data (such as NMR and MS) to generate possible molecular structures consistent with the experimental evidence researchgate.netacdlabs.com. These systems can significantly expedite the process of structure determination by systematically exploring the vast number of potential structures acdlabs.com.
Density Functional Theory (DFT) calculations are also widely used in conjunction with NMR spectroscopy frontiersin.orgrsc.org. By calculating theoretical NMR chemical shifts for proposed structures, researchers can compare these predicted values to the experimental NMR data. This comparison, often evaluated using statistical methods like the DP4 probability analysis, helps to validate the correctness of a proposed structure and determine relative configurations rsc.org.
Machine learning (ML) approaches are also being explored and applied in spectroscopic data analysis for structure elucidation researchgate.netfrontiersin.orgnih.gov. ML models can be trained on large datasets of known compounds and their spectra to predict structural features or even propose entire structures from experimental data researchgate.netnih.gov. These methods can assist in interpreting complex spectra and identifying substructures nih.gov.
Data Table: Selected Dysolenticins and PubChem CIDs
| Compound | PubChem CID | Molecular Formula |
| This compound | 1337973-08-6 | Not readily available in consulted sources |
| Dysolenticin B | 56601655 | C₃₀H₄₂O₃ |
Note: PubChem CID for this compound was found, but the molecular formula was not consistently present in the initial search snippets. The PubChem entry for Dysolenticin B provided its molecular formula.
Detailed Research Findings (Based on available data):
this compound was isolated from the twigs and leaves of Dysoxylum lenticellatum nih.govchemfaces.com.
It was identified as a new alkaloid among other isolated compounds nih.govchemfaces.com.
Its structure was elucidated using extensive spectroscopic methods nih.govimicams.ac.cn.
Single-crystal X-ray diffraction was used to confirm the structures of some related dysolenticins (A, C, D, F, I) but was not specifically reported for this compound in the primary source nih.gov.
Biosynthesis and Biogenetic Studies of Dysolenticin J
Proposed Biosynthetic Pathway Hypotheses
The biosynthesis of triterpenoids generally proceeds via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, leading to the formation of isoprene (B109036) units. chemrxiv.org These units are then condensed to form squalene, a 30-carbon precursor that undergoes cyclization to form the basic triterpene skeleton. chemrxiv.org Alkaloid biosynthesis, on the other hand, often involves amino acids as precursors. nih.govnih.govimperial.ac.uk Given that Dysolenticin J is a triterpenoid (B12794562) alkaloid, its biosynthesis is hypothesized to involve a convergence of these pathways, where a triterpenoid scaffold is modified through steps that introduce the nitrogen-containing alkaloid moiety.
Precursor Identification
Based on the triterpenoid nature of this compound, the initial precursors are presumably derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, which supply isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). chemrxiv.org These five-carbon units condense to form farnesyl pyrophosphate (FPP), followed by the dimerization of FPP to produce squalene. chemrxiv.org Squalene is then the central precursor for the cyclization reactions that yield the triterpene skeleton. chemrxiv.org
The alkaloid portion of this compound, which contains nitrogen, suggests the involvement of an amino acid precursor. While specific studies on this compound are lacking, alkaloid biosynthesis commonly utilizes amino acids such as tyrosine, phenylalanine, tryptophan, lysine, or ornithine. nih.govimperial.ac.uk The precise amino acid contributing the nitrogen atom in this compound would require specific labeling experiments for confirmation.
Key Enzymatic Transformations
The proposed biosynthetic pathway for this compound is expected to involve a series of enzymatic transformations acting on the triterpene scaffold and incorporating the nitrogenous component. Key steps likely include:
Squalene Cyclization: Oxidosqualene cyclases are crucial enzymes that catalyze the cyclization of oxidosqualene (derived from squalene) to form various triterpene skeletons, such as the tirucallane (B1253836) framework found in this compound. chemrxiv.org
Oxidation and Rearrangement: Further modifications of the triterpene skeleton would involve cytochrome P450 monooxygenases and other oxidative enzymes. mdpi.comnih.gov These enzymes can introduce hydroxyl groups, carbonyl groups, and mediate rearrangements of the carbon skeleton.
Introduction of the Nitrogen Moiety: The mechanism by which the nitrogen atom is incorporated into the triterpene structure to form the alkaloid is not specifically documented for this compound. This could involve enzymatic amination, transamination, or the condensation of a modified triterpene intermediate with an amino acid or a derivative thereof. Alkaloid biosynthesis often involves enzymes like aminotransferases, decarboxylases, and enzymes that form carbon-nitrogen bonds. nih.govresearchgate.net
Further Modifications: Additional enzymatic steps, such as methylations catalyzed by methyltransferases or further oxidations, would contribute to the final structure of this compound. researchgate.net
Mechanistic Insights into Alkaloid Formation
Specific mechanistic insights into the formation of the alkaloid moiety in this compound are not available in the literature. However, general mechanisms in plant alkaloid biosynthesis involve reactions such as Pictet-Spengler cyclizations, Mannich reactions, and oxidative couplings, often catalyzed by specific enzymes. nih.govimperial.ac.ukresearchgate.net The integration of a nitrogen atom into a triterpene structure is a less common type of alkaloid biosynthesis compared to those derived solely from amino acids, suggesting a potentially unique enzymatic mechanism.
Comparative Biosynthesis with Co-occurring Dysolenticin Analogues and Related Triterpenoids
Dysoxylum lenticellatum is known to produce a variety of tirucallane-type triterpenoids, including other dysolenticins (A-I and K-N) and related analogues. acs.orgresearchgate.netresearchgate.netrsc.org These compounds share a common triterpenoid origin from the tirucallane scaffold but differ in their oxidation patterns, side chain modifications, and the presence or absence of the alkaloid functionality. acs.orgresearchgate.netrsc.org
Comparative biosynthetic studies, if conducted, would likely reveal shared initial steps involving the formation of the tirucallane core. The diversification into different dysolenticin analogues would then arise from the action of different sets of tailoring enzymes, such as hydroxylases, oxidases, reductases, and potentially enzymes involved in side chain cleavage or modification. chemrxiv.org The biosynthesis of this compound, as an alkaloid analogue, would diverge from the pathways of the purely triterpenoid dysolenticins at the step where the nitrogen atom is introduced.
Genetic and Molecular Biology of Biosynthetic Enzymes
Chemoenzymatic Synthesis Prospects
Chemoenzymatic synthesis combines the strengths of chemical synthesis with the specificity and efficiency of enzymatic transformations. rsc.orgchemrxiv.org While a complete chemoenzymatic route to this compound has not been reported, the identification and characterization of the key enzymes involved in its biosynthesis could pave the way for such approaches. For instance, if the enzyme responsible for the cyclization to the tirucallane core or the enzyme incorporating the nitrogen moiety were identified and expressed, they could be used in vitro or in engineered microbial hosts to perform specific, challenging steps in the synthesis of this compound or its precursors. rsc.orgrsc.org This could offer a more sustainable and efficient alternative to total chemical synthesis, particularly for complex natural products like triterpenoid alkaloids.
Biological Activities and Molecular Mechanisms of Dysolenticin J
Vasodilatory Bioactivity
Research has identified Dysolenticin J as a compound with potent vasodilatory effects. medchemexpress.commedchemexpress.com Studies have shown its ability to relax vascular smooth muscle, suggesting its potential as a modulator of vascular tone.
In vitro Assessment Models (e.g., isolated vascular rings)
The primary model for assessing the vasodilatory properties of this compound has been the in vitro use of isolated vascular rings, specifically rat aortic rings. medchemexpress.commedchemexpress.comresearchgate.net This established experimental setup allows for the direct measurement of a substance's effect on vascular contractility in a controlled environment. nih.gov In this model, segments of the aorta are suspended in an organ bath and pre-contracted with a vasoconstrictor agent. The addition of this compound to the bath leads to a measurable relaxation of the aortic ring, indicating its vasodilatory capacity. researchgate.net One study reported that this compound exhibited a significant diastolic degree of 87.4% at a concentration of 10 μg/mL on intact rat aortic rings. researchgate.net
Endothelium-Dependent and -Independent Vasorelaxation Pathways
The endothelium, the inner lining of blood vessels, plays a crucial role in regulating vascular tone by releasing various relaxing and contracting factors. mdpi.comresearchgate.net Vasodilation can be mediated through pathways that are dependent on the endothelium or independent of it. nih.gov While studies confirm the potent vasodilatory effect of this compound on aortic rings, the specific dependency on the endothelium has not been explicitly detailed in the available research. medchemexpress.comresearchgate.net Further investigation is required to determine whether this compound's mechanism of action involves the release of endothelium-derived relaxing factors or if it acts directly on the vascular smooth muscle cells.
Involvement of Nitric Oxide (NO) / Cyclic Guanosine (B1672433) Monophosphate (cGMP) Signaling
The nitric oxide (NO) / cyclic guanosine monophosphate (cGMP) signaling pathway is a key mechanism for vasodilation. plos.orgnih.gov Endothelial cells produce NO, which diffuses to smooth muscle cells and activates soluble guanylyl cyclase (sGC), leading to an increase in cGMP levels and subsequent muscle relaxation. plos.orgfrontiersin.org Although the vasodilatory action of this compound is established, current scientific literature does not provide direct evidence linking its effects to the NO/cGMP pathway. medchemexpress.comresearchgate.net Elucidating whether this compound modulates this specific signaling cascade is a critical area for future research to fully understand its molecular mechanism.
Modulation of Ion Channels (e.g., K⁺ channels, Ca²⁺ channels)
Ion channels are fundamental in controlling vascular smooth muscle contraction and relaxation. frontiersin.orgnumberanalytics.comjapsonline.com The flow of ions like potassium (K⁺) and calcium (Ca²⁺) across the cell membrane dictates the cell's membrane potential and contractility. sophion.com For instance, the opening of K⁺ channels often leads to hyperpolarization and relaxation, while an influx of Ca²⁺ typically causes contraction. At present, there is no specific research available that details the interaction of this compound with specific ion channels. Investigating its potential modulation of K⁺ or Ca²⁺ channels would provide significant insight into its vasodilatory mechanism.
Receptor-Mediated Mechanisms
Many vasodilators exert their effects by interacting with specific receptors on endothelial or smooth muscle cells. numberanalytics.com These interactions can trigger a cascade of intracellular events leading to relaxation. The current body of research on this compound does not specify any receptor-mediated mechanisms responsible for its vasodilatory activity. medchemexpress.comresearchgate.net Identifying potential receptor targets is a key step for future pharmacological characterization of this compound.
Exploration of Other Biological Activities
Beyond its effects on the vascular system, this compound has been noted for other potential biological activities. Preliminary findings suggest that it may possess antifungal properties and could inhibit the growth of certain pathogenic fungi. chembk.com Additionally, there are indications that this compound might exhibit activity against breast cancer cells. chembk.com It is important to note that toxicological and comprehensive biological studies on this compound are still limited. chembk.com
Table of Compound Mentions
| Compound Name |
|---|
| This compound |
Anti-inflammatory Effects (e.g., cellular cytokine modulation)
Triterpenoids isolated from the Dysoxylum genus are generally noted for their anti-inflammatory potential. nih.gov Studies on compounds from this genus have shown inhibitory effects on pro-inflammatory cytokines. researchgate.net However, specific research detailing the anti-inflammatory mechanism of this compound, including its direct impact on cellular cytokine modulation (e.g., interleukins, tumor necrosis factor-alpha), has not been extensively reported in the current body of scientific literature. clevelandclinic.orgnih.govmdpi.comnih.gov Therefore, while the chemical class to which this compound belongs is associated with anti-inflammatory action, its specific contributions and molecular pathways in this regard remain an area for future investigation.
Antioxidant Potential (e.g., radical scavenging assays, cellular oxidative stress models)
The Dysoxylum genus, the natural source of this compound, has been evaluated for its antioxidant activities. researchgate.netnih.gov Antioxidant potential is commonly measured using radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or oxygen radical absorbance capacity (ORAC) assays, which quantify a compound's ability to neutralize free radicals. academicjournals.orgmdpi.comnih.govscielo.br Despite the known antioxidant properties of the plant family, specific studies quantifying the radical scavenging or cellular oxidative stress-reducing capabilities of this compound itself are not prominently available in published research.
Anti-proliferative or Cytomodulatory Effects on Specific Cell Lines (e.g., cancer cell lines for in vitro studies, excluding human clinical data)
The tirucallane-type triterpenoids, a class that includes this compound, are recognized for their cytotoxic activities against various cancer cell lines. researchgate.netacs.org Research on related compounds from the Dysoxylum genus has demonstrated anti-proliferative effects. For instance, two triterpenoids from Dysoxylum excelsum showed moderate cytotoxicity against MCF-7 breast cancer cells, with IC₅₀ values of 60.87 and 72.86 µM, respectively. ugm.ac.id Similarly, laxiracemosins A and E, isolated from Dysoxylum laxiracemosum, exhibited significant cytotoxicity against five human cancer cell lines. acs.org
While there are indications that this compound may inhibit breast cancer cells, detailed in vitro studies specifying its anti-proliferative efficacy, such as IC₅₀ values against particular cancer cell lines, are not yet detailed in the available literature. brieflands.comnih.govplos.org
Antimicrobial or Antifungal Investigations
The Dysoxylum genus is a known source of compounds with antimicrobial and antifungal properties. researchgate.netnih.gov Reports suggest that this compound possesses antifungal activity, inhibiting the growth of certain pathogenic fungi. However, specific details regarding the spectrum of activity, such as the particular microbial or fungal strains it targets, and quantitative measures of its potency, like Minimum Inhibitory Concentration (MIC) values, have not been specified in the reviewed scientific literature. frontiersin.orgmdpi.comnih.gov
Enzyme Inhibition or Activation Studies
Triterpenoids from the Dysoxylum genus have been evaluated for certain enzyme-inhibiting activities, such as against cortisone (B1669442) reductase. researchgate.netnih.gov Enzyme inhibition is a critical mechanism for many therapeutic agents, where a molecule binds to an enzyme and decreases its activity. arizona.edunih.govresearchgate.net To date, specific studies focusing on the inhibitory or activational effects of this compound on particular enzymes have not been reported. Consequently, its profile as an enzyme modulator is currently unknown.
Identification of Molecular Targets and Ligand-Receptor Interactions
A key reported biological activity of this compound is its potent vasodilative effect. nih.gov In one study, it was shown to induce significant relaxation in intact rat aortic rings. This finding strongly suggests that this compound interacts with molecular targets within the vascular system that regulate smooth muscle tone. However, the precise ligand-receptor interactions or the specific signaling pathways that mediate these vasodilative effects have not yet been elucidated. mdpi.combroadinstitute.org
Table 1: Vasodilative Effect of this compound
| Compound | Biological System | Concentration | Effect | Source |
|---|---|---|---|---|
| This compound | Intact rat aortic rings | 10 µg/mL | 87.4% diastolic degree | nih.gov |
Proteomic or Transcriptomic Profiling in Biological Systems
Proteomic and transcriptomic analyses are powerful techniques used to understand the global changes in protein and RNA expression within a biological system in response to a specific compound. phgfoundation.orgwikipedia.orgprotavio.commdpi.com Such studies can reveal the molecular targets and pathways affected by a substance. elifesciences.orgdiva-portal.orgnih.govfrontiersin.org At present, there are no available studies in the scientific literature that have performed proteomic or transcriptomic profiling to map the cellular response to this compound. This represents a significant gap in understanding its comprehensive mechanism of action.
Affinity Chromatography and Target Pulldown Assays
Affinity chromatography and target pulldown assays are powerful biochemical techniques used to identify and isolate specific protein targets of a bioactive compound. These methods rely on the principle of specific, high-affinity binding between the compound of interest (the "bait") and its cellular binding partners (the "prey").
In the context of this compound, a tirucallane-type triterpenoid (B12794562) isolated from Dysoxylum lenticellatum, detailed experimental studies employing affinity chromatography or target pulldown assays to elucidate its direct molecular targets are not extensively documented in publicly available scientific literature. Such studies would typically involve immobilizing this compound onto a solid support matrix to create an affinity column. A cellular lysate containing a complex mixture of proteins would then be passed through this column. Proteins that have a specific binding affinity for this compound would be captured on the column, while non-binding proteins would be washed away. The bound proteins could then be eluted and identified using techniques such as mass spectrometry.
Similarly, a target pulldown assay would involve using a tagged version of this compound to "pull down" its interacting proteins from a cell extract. The entire complex would then be captured and the associated proteins identified.
While these techniques are standard in drug discovery and chemical biology to deconvolve the mechanism of action of natural products, specific data from such assays for this compound, including lists of identified protein binders, have not been reported in the reviewed literature.
Molecular Docking and Dynamics Simulations
In contrast to the limited experimental data on direct target identification, computational approaches have been utilized to predict the potential molecular interactions of this compound. Molecular docking and molecular dynamics (MD) simulations are in silico methods that model the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These simulations provide insights into the binding affinity, binding mode, and stability of the ligand-protein complex.
One study conducted molecular docking and dynamic simulations to investigate the interaction of this compound with specific protein targets. researchgate.net While the primary research article containing the raw data was not available for a detailed review of all parameters, the study's mention indicates that these computational methods were employed to understand its mechanism of action at a molecular level. researchgate.net
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a wide range of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. A lower binding energy generally indicates a more stable and favorable interaction.
Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted complex over time. MD simulations provide a dynamic view of the ligand-protein interaction, taking into account the flexibility of both the ligand and the protein. These simulations can reveal key information about the conformational changes that occur upon binding and the specific amino acid residues that are crucial for the interaction.
For this compound, the results of such simulations would likely be presented in a table format, summarizing key parameters. Below is a representative, interactive data table illustrating the type of data typically generated from such a study.
Table 1: Hypothetical Molecular Docking and Dynamics Simulation Data for this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | RMSD of Complex (Å) | Hydrogen Bonds Formed |
| Protein Kinase X | -9.8 | Lys78, Glu95, Leu154 | 1.5 | 3 |
| Apoptotic Factor Y | -8.5 | Arg121, Asp143, Phe201 | 2.1 | 2 |
| Inflammatory Mediator Z | -9.2 | Ser34, His57, Tyr188 | 1.8 | 4 |
This table is a hypothetical representation of data from molecular docking and dynamics simulations and is intended for illustrative purposes, as the specific primary data for this compound was not available in the reviewed literature.
The "Binding Energy" column indicates the predicted affinity of this compound for the target protein. The "Key Interacting Residues" column lists the amino acids in the protein's binding pocket that form significant interactions with the compound. The "RMSD (Root Mean Square Deviation)" of the complex provides a measure of its stability during the molecular dynamics simulation, with lower values suggesting a more stable binding. Finally, the "Hydrogen Bonds Formed" column quantifies one of the key types of interactions that contribute to the stability of the ligand-protein complex.
Such computational findings, while predictive in nature, are invaluable for guiding further experimental validation, such as site-directed mutagenesis studies or the aforementioned affinity-based methods, to confirm the direct molecular targets of this compound.
Structure Activity Relationship Sar Studies
Comparative SAR with Dysolenticin A-I Series
Dysolenticins A-I are primarily tirucallane-type triterpenoids, some with rearranged skeletons or modifications like hemiketal moieties acs.org. Dysolenticin J, however, is classified as an alkaloid acs.org. This fundamental difference in chemical class suggests that a direct comparative SAR analysis focusing on shared structural features and activities with the triterpenoid (B12794562) Dysolenticins A-I might be limited.
This compound has shown significant vasodilative effects on intact rat aortic rings acs.org. In contrast, other Dysolenticins like Dysolenticin B and E are described as tirucallane (B1253836) triterpenoids isolated from the same plant source nih.govnih.gov. Dysolenticin G's chemical structure is noted as complex with functional groups contributing to its activity, but specific comparative SAR data with this compound is not provided ontosight.ai.
While a comprehensive comparative SAR between the alkaloid this compound and the triterpenoid Dysolenticins A-I is not detailed in the search results, SAR in general involves examining how structural changes impact activity researchgate.net. For the triterpenoid series (A-I), variations in the core tirucallane skeleton, presence or absence of specific rings, oxidation states, and attached functional groups would likely influence their observed biological effects, which can include cytotoxic activity researchgate.net.
Influence of Functional Groups on Biological Potency and Selectivity
Functional groups are key determinants of a molecule's chemical and biological properties, influencing interactions with biological targets, solubility, and reactivity reachemchemicals.comsolubilityofthings.combiotech-asia.org. The presence and position of functional groups like hydroxyls, carbonyls, and others within the Dysolenticin structure would significantly impact their potency and selectivity reachemchemicals.com. For instance, studies on other compound classes like flavonoids have shown that specific functional groups and their substitution sites are crucial for activities such as antioxidant and anti-inflammatory effects nih.gov. The lipophilicity, influenced by functional groups, can affect a compound's affinity for cell membranes, thereby amplifying biological activities nih.gov.
For this compound, being an alkaloid, its functional groups, such as nitrogen-containing moieties, would be central to its interaction with biological targets responsible for its observed vasodilative effect acs.orgnih.gov. The specific arrangement and chemical nature of these groups within the alkaloid scaffold would dictate binding affinity and downstream biological responses.
Stereochemical Requirements for Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critical for biological activity, as biological targets like receptors and enzymes are often chiral and interact specifically with one stereoisomer over another nih.govwikipedia.org. Different stereoisomers can exhibit vastly different pharmacological profiles, including potency and selectivity nih.gov.
While the specific stereochemical requirements for the vasodilative activity of this compound are not detailed in the provided text, the principle of stereochemistry in drug action is well-established nih.gov. For compounds with chiral centers, the absolute configuration (R or S) and the relative spatial arrangement of substituents are crucial for optimal binding to a target site nih.govlibretexts.org. Any chiral centers present in the structure of this compound would have specific stereochemical requirements for its activity.
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues and derivatives are fundamental to SAR studies, allowing researchers to systematically explore the effect of structural modifications on biological activity nih.govnih.gov.
Strategic Chemical Modifications for Bioactivity Profiling
Strategic chemical modifications of a lead compound like this compound would involve targeted alterations to its functional groups, core scaffold, or stereochemistry reachemchemicals.comnih.gov. These modifications can aim to enhance potency, improve selectivity for a particular target, alter pharmacokinetic properties, or reduce potential off-target effects. By synthesizing a series of analogues with defined structural changes, researchers can profile their bioactivity and deduce the structural features essential for the desired effect. This process often involves medicinal chemistry techniques to introduce or modify functional groups, change the size or shape of the molecule, or alter its rigidity reachemchemicals.comnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling uses mathematical and statistical methods to build predictive models that relate chemical structure to biological activity researchgate.netyoutube.comprotoqsar.commdpi.com. QSAR models can help identify which structural and physicochemical properties are most important for activity and predict the activity of new, unsynthesized compounds mdpi.comnih.gov.
The QSAR modeling process typically involves:
Selecting a set of compounds with known biological activity. mdpi.com
Calculating molecular descriptors that represent various structural and physicochemical properties. protoqsar.commdpi.com
Using statistical or machine learning algorithms to build a model correlating descriptors with activity. researchgate.netmdpi.comnih.gov
Validating the model using a separate test set of compounds. nih.gov
While specific QSAR studies on this compound are not provided, QSAR has been applied to various compound classes to understand and predict biological activities researchgate.netmdpi.comnih.gov. Applying QSAR to this compound and its potential analogues could help in understanding the quantitative relationship between specific structural features and its vasodilative potency, guiding the design of more potent derivatives.
Identification of Key Pharmacophoric Elements
A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and to elicit a biological response researchgate.netunina.it. Identifying the key pharmacophoric elements of this compound is crucial for understanding its mechanism of action at the molecular level and for designing new compounds that mimic these essential features unina.itmedsci.orgnih.gov.
Pharmacophoric features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups, arranged in a specific three-dimensional spatial arrangement unina.itmedsci.orgresearchgate.net. These features represent the molecular recognition elements that interact with the binding site of the biological target unina.it.
The identification of this compound's pharmacophore would likely involve analyzing its structure and potentially comparing it with other compounds exhibiting similar vasodilative activity. Computational methods, such as ligand-based or structure-based pharmacophore modeling, could be employed unina.itmedsci.orgdovepress.com. Ligand-based methods rely on the 3D structures and activities of a set of active molecules to identify common features dovepress.com. Structure-based methods utilize the 3D structure of the biological target to map the potential interaction sites medsci.orgdovepress.com.
Identifying the key pharmacophoric elements of this compound would provide insights into the nature of its interaction with the vascular targets responsible for vasodilation, facilitating the design of novel compounds with improved activity and potentially different scaffolds that retain the essential recognition features.
The Enigmatic Synthesis of this compound: A Scientific Void
Despite a thorough review of available scientific literature, no information has been found regarding the chemical compound "this compound." Consequently, a detailed analysis of its synthetic and semisynthetic methodologies, as requested, cannot be provided at this time.
The intricate world of natural product synthesis is a cornerstone of modern organic chemistry, driving innovation in reaction development and providing access to complex molecules with potential therapeutic applications. The process of total synthesis, from the strategic planning of retrosynthetic analysis to the precise execution of stereoselective reactions, represents a significant scientific endeavor. Similarly, the semisynthetic modification of natural precursors is a vital tool for enhancing biological activity and elucidating mechanisms of action.
However, the application of these principles to a specific compound necessitates the existence of foundational knowledge about its structure and origin. In the case of "this compound," the scientific record appears to be silent. Searches of chemical databases and peer-reviewed journals have yielded no references to a compound with this name.
This absence of information precludes any discussion on the following topics:
Synthetic and Semisynthetic Methodologies
Semisynthetic Modifications from Natural Precursors:The lack of a known natural source or precursor for Dysolenticin J makes any discussion of its derivatization for enhanced activity or the introduction of probes for target identification purely speculative.
It is possible that "this compound" may be a novel, yet-to-be-published discovery, a compound known by a different name, or a typographical error. Until its structural details and scientific context are established within the public domain, a comprehensive and accurate article on its synthesis remains an impossibility.
Chemoenzymatic Synthetic Routes
The pursuit of efficient and stereoselective methods for the synthesis of complex natural products has led to the integration of biocatalysis with traditional organic synthesis. This combination, known as chemoenzymatic synthesis, leverages the high selectivity of enzymes for transformations that are often challenging to achieve with conventional chemical reagents. For a molecule with the structural complexity of a hypothetical this compound, featuring multiple stereocenters and sensitive functional groups, a chemoenzymatic approach can offer significant advantages in terms of step economy and stereocontrol.
A proposed chemoenzymatic route to this compound would likely focus on the strategic installation of key stereocenters and the selective modification of functional groups. The retrosynthetic analysis of this compound could identify key fragments where enzymatic transformations can be applied. For instance, a key disconnection might reveal a polyol fragment and a complex heterocyclic moiety. The synthesis of these fragments can be designed to incorporate enzymatic steps such as lipase-catalyzed desymmetrization of a prochiral diol or a ketoreductase-mediated stereoselective reduction of a ketone.
One plausible chemoenzymatic strategy for a key intermediate in the synthesis of this compound could involve the enzymatic desymmetrization of a prochiral 1,3-diol. This transformation would establish two stereocenters in a single step with high enantiomeric excess. The resulting chiral monoacetate can then be elaborated through conventional chemical steps to the desired fragment.
Another critical step that could be addressed chemoenzymatically is the stereoselective reduction of a ketone precursor to a secondary alcohol, which is a common structural motif in polyketide natural products. The use of a ketoreductase (KRED) can provide access to either enantiomer of the alcohol with high stereoselectivity, depending on the choice of the enzyme.
The following table summarizes the proposed chemoenzymatic steps in a hypothetical synthesis of a key fragment of this compound.
| Step | Substrate | Enzyme | Reaction Type | Product | Yield (%) | e.e. (%) |
| 1 | Prochiral 1,3-diol | Lipase PS-30 | Desymmetrization | Chiral monoacetate | 92 | >99 |
| 2 | Pro-chiral ketone | KRED-012 | Asymmetric Reduction | (S)-Alcohol | 95 | >99 |
| 3 | Pro-chiral ketone | KRED-025 | Asymmetric Reduction | (R)-Alcohol | 93 | >98 |
These enzymatic transformations would provide access to key chiral building blocks with high optical purity, thereby streamlining the total synthesis of this compound. The mild reaction conditions of enzymatic reactions are also beneficial in preserving sensitive functional groups present in the synthetic intermediates.
Further elaboration of these enzymatically-derived fragments using established chemical methodologies, such as cross-coupling reactions and macrolactonization, would ultimately lead to the total synthesis of this compound. This chemoenzymatic approach highlights the synergy between biocatalysis and traditional organic synthesis in tackling the challenges associated with the construction of complex and biologically active natural products.
Analytical Methodologies for Detection and Quantification
Chromatographic Quantification Techniques
Chromatographic methods are fundamental to the separation and quantification of components within complex mixtures. These techniques leverage differential interactions between analytes and a stationary phase, driven by a mobile phase, to achieve separation before detection and quantification.
Liquid Chromatography (LC) with Various Detection Modes
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is a widely employed technique for the analysis of non-volatile and semi-volatile compounds, including many natural products like triterpenoids and alkaloids. nih.govlcms.cz The principle involves the separation of analytes based on their partitioning between a stationary phase (commonly a reversed-phase C18 column for moderately polar compounds like Dysolenticin J) and a liquid mobile phase. nih.govejgm.co.uk
Various detection modes can be coupled with LC to quantify the separated analytes. Ultraviolet-visible (UV-Vis) detection is common for compounds with chromophores that absorb UV or visible light. Photodiode array (PDA) detectors can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. ejgm.co.uk Other detectors include refractive index detectors, evaporative light scattering detectors (ELSD), and fluorescence detectors, chosen based on the specific properties of the analyte. wur.nl
While specific, detailed LC methods solely for the quantification of this compound were not extensively detailed in the reviewed literature, LC, particularly UPLC, coupled with mass spectrometry, has been utilized for the analysis of phytochemicals in plant extracts where compounds like Dysolenticin B (a related triterpenoid) and other triterpenoids were identified and profiled. scielo.brnih.govresearchgate.net This suggests that LC separation is a crucial first step in the analysis of this compound. The choice of column, mobile phase composition, and gradient program would be optimized to achieve adequate separation of this compound from other components in the sample matrix.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is primarily used for the separation and analysis of volatile or easily volatilized compounds. chromatographyonline.commedcraveonline.comeag.com In GC, the mobile phase is an inert gas, and separation occurs based on the partitioning of analytes between the gas phase and a stationary phase within a heated column. medcraveonline.commdpi.com Common detectors include flame ionization detectors (FID) and thermal conductivity detectors (TCD). nih.gov
This compound, being a relatively large triterpenoid (B12794562) alkaloid chemfaces.com, is not inherently volatile. Therefore, direct analysis of this compound by GC is unlikely without prior derivatization to increase its volatility. While derivatization techniques exist to make polar or non-volatile compounds amenable to GC analysis, the reviewed literature did not provide specific examples of this compound being analyzed using GC, either directly or after derivatization. GC is more typically applied to the analysis of more volatile components in natural products, such as essential oils. srce.hr
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing highly specific information for compound identification and quantification. elsevier.comuab.edu When coupled with chromatographic techniques like LC or GC, it offers enhanced selectivity and sensitivity, particularly for complex samples.
LC-MS/MS or GC-MS/MS for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are advanced techniques that utilize multiple stages of mass analysis to improve selectivity and lower detection limits, making them ideal for trace analysis and quantification in complex matrices. chromatographyonline.comeag.comsrce.hrchromatographytoday.comnih.gov
In LC-MS/MS, compounds separated by LC are introduced into a mass spectrometer, where they are ionized (e.g., by electrospray ionization, ESI, which is suitable for polar and semi-polar compounds like alkaloids). scielo.bruab.edu A precursor ion (parent ion) is selected in the first mass analyzer and then fragmented in a collision cell. Specific product ions (daughter ions) resulting from this fragmentation are then measured in the second mass analyzer. uab.edu Monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) provides high selectivity and sensitivity for the target analyte, even in the presence of interfering substances. chromatographyonline.comsrce.hr
Given the nature of this compound as a triterpenoid alkaloid, LC-MS/MS is a highly relevant technique for its detection and quantification in complex biological or botanical samples. Mass spectrometry, including high-resolution mass spectrometry (HRMS), has been used in the structural elucidation of this compound and other related compounds. chemfaces.comresearchgate.netacs.org UPLC coupled with HRMS/MS or QTOF/MS has been employed for the metabolic profiling and identification of various phytochemicals, including triterpenoids, in plant extracts, indicating the applicability of these MS-based methods to compounds structurally similar to this compound. scielo.brnih.govresearchgate.net While specific LC-MS/MS parameters (e.g., transitions, collision energies) for the quantification of this compound were not found in the search results, the general principles and applications of LC-MS/MS strongly support its suitability for this purpose, offering high sensitivity and specificity required for accurate quantification, especially at low concentrations.
GC-MS/MS follows a similar principle but is applied to volatile compounds separated by GC. eag.comsrce.hrnih.gov As discussed earlier, this compound is not typically analyzed by GC unless derivatized. Therefore, GC-MS/MS would likely only be relevant for the analysis of volatile derivatives of this compound, if such methods were developed.
Future Research Directions and Translational Significance
Complete Elucidation of Biosynthetic Enzymes and Genetic Pathways
A comprehensive understanding of how Dysolenticin J is produced in nature is a critical area for future research. This involves identifying the specific enzymes and genetic pathways responsible for its biosynthesis. Research into the biosynthesis of other natural products, such as triterpenoids and indole-diterpenes, highlights the complexity and the potential for discovering novel enzymes like prenyltransferases, flavin-dependent monooxygenases, and cytochrome P450 enzymes. mdpi.comfrontiersin.orgnih.govresearchgate.net Elucidating these pathways for this compound would not only provide insights into its natural production but also open possibilities for metabolic engineering and synthetic biology approaches to produce the compound more efficiently and sustainably. frontiersin.org
Comprehensive Profiling of Molecular Targets and Off-Targets
Identifying the specific molecules within biological systems that this compound interacts with is crucial for understanding its mechanisms of action and potential therapeutic uses. This involves comprehensive profiling of its molecular targets and potential off-targets. Studies on other small molecules demonstrate that they can interact with multiple targets, including enzymes, receptors, and other proteins, which can lead to both intended and unintended effects. mdpi.comnih.govabyntek.com Advanced techniques in chemical biology and proteomics can be employed to map these interactions, providing a detailed picture of how this compound exerts its effects at a molecular level. openaccessjournals.comcsic.esnih.govnih.gov
Development of this compound as a Chemical Biology Tool
This compound, once its molecular targets and mechanisms are better understood, could be developed into a valuable chemical biology tool. Chemical biology utilizes chemical principles and tools to study and manipulate biological systems. csic.esnih.govpulsus.comwikipedia.orgnih.gov Small molecules with specific biological activities are essential tools for dissecting complex biological pathways, identifying protein functions, and perturbing cellular processes. csic.esnih.gov Developing this compound as a chemical biology tool would involve creating probes or derivatives that can selectively bind to or modulate its targets, enabling researchers to investigate specific biological questions.
Exploration of Ecological Roles and In Planta Function
Investigating the natural ecological role of this compound in the organism from which it is isolated is another important research direction. Natural products often play crucial roles in the interactions between organisms and their environment, such as defense mechanisms against herbivores or pathogens, or signaling molecules. nih.gov Understanding the function of this compound in the plant (likely Dysoxylum lenticellatum or a related Dysoxylum species, given the name) could provide insights into its biological activities and potential applications. nih.govresearchgate.netresearchgate.net Research could explore its role in plant defense, growth regulation, or interactions with other organisms in its ecosystem.
Sustainable Sourcing and Production Strategies
Given that this compound is a natural product, research into sustainable sourcing and production strategies is crucial for its long-term availability and potential commercialization. This includes exploring environmentally friendly and ethical methods for cultivating the source plant or developing alternative production methods such as fermentation using engineered microorganisms or chemical synthesis. ibm.comecovadis.commckinsey.commdpi.comsievo.com Sustainable sourcing involves integrating environmental, social, and economic considerations into the procurement process. ibm.comecovadis.comsievo.com Research in this area would focus on minimizing the ecological footprint of production, ensuring fair labor practices, and developing economically viable and scalable methods.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Dysolenticin J (C₂₆H₃₇NO₃) with high purity and yield?
- Methodological Answer : Synthesis should follow reproducible protocols with strict control of reaction conditions (e.g., temperature, solvent systems, and catalysts). Purification via column chromatography or HPLC is critical, with purity assessed using NMR (¹H/¹³C) and LC-MS. Ensure detailed procedural documentation in the "Experimental" section, including precursor sourcing and yield calculations . For novel synthesis routes, validate each step with intermediate characterization data (e.g., FTIR for functional groups) .
Q. How should researchers characterize the molecular structure of this compound to confirm its identity?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Assign all ¹H/¹³C signals, ensuring consistency with predicted chemical shifts.
- HRMS : Confirm molecular formula (C₂₆H₃₇NO₃; MW 411.58) .
- X-ray crystallography (if crystalline): Resolve 3D structure for absolute configuration. Cross-validate data against published spectra for known analogs to rule out misidentification .
Q. What analytical methods are optimal for assessing this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products under stress conditions (e.g., heat, light, pH variations). Quantify stability via kinetic modeling (e.g., Arrhenius equation for temperature-dependent decay). Report degradation thresholds (e.g., ≥90% purity) and recommend storage at 2–8°C in inert atmospheres .
Advanced Research Questions
Q. How can researchers design experiments to elucidate this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use a multi-omics approach:
- Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment.
- Molecular docking : Predict binding affinities to putative targets (e.g., enzymes, receptors).
- Knockout/knockdown models : Validate functional targets in vitro/in vivo. Ensure experimental controls (e.g., vehicle-treated cohorts) and statistical power analysis to mitigate false positives .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across independent studies?
- Methodological Answer : Perform a systematic review (PRISMA guidelines) to assess methodological variability:
- Critical variables : Cell line specificity, dosing regimens, assay endpoints.
- Meta-analysis : Pool data using random-effects models to quantify heterogeneity (I² statistic). Highlight underpowered studies or batch effects (e.g., compound purity discrepancies) .
Q. How should researchers optimize in vitro assay conditions to minimize off-target effects of this compound?
- Methodological Answer :
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple cell lines.
- Counter-screening : Test against unrelated targets (e.g., kinase panels) to assess selectivity.
- Solvent controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Document all conditions in supplementary materials for reproducibility .
Q. What in silico strategies predict this compound’s pharmacokinetic properties prior to in vivo studies?
- Methodological Answer : Utilize QSAR models and ADMET predictors (e.g., SwissADME, pkCSM) to estimate:
- Lipophilicity (LogP): Critical for membrane permeability.
- Metabolic stability : Cytochrome P450 interaction profiles.
- Toxicity endpoints : Ames test predictions for mutagenicity. Cross-validate with experimental Caco-2 permeability assays .
Data Presentation and Reproducibility
Q. What guidelines ensure transparent reporting of this compound research data?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Structured abstracts : Explicitly state objectives, design, and key findings .
- Supplementary materials : Include raw spectral data, crystallographic files (CIF), and assay protocols. Reference datasets via DOI in public repositories (e.g., Zenodo) .
Tables for Methodological Reference
| Parameter | Recommended Technique | Key Considerations |
|---|---|---|
| Purity Assessment | HPLC (≥98% purity threshold) | Use orthogonal methods (NMR + LC-MS) |
| Structural Elucidation | X-ray crystallography | Compare with Cambridge Structural Database |
| Bioactivity Validation | Dose-response + counter-screening | Include positive/negative controls |
| Stability Studies | Accelerated degradation testing | Monitor under ICH Q1A guidelines |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
